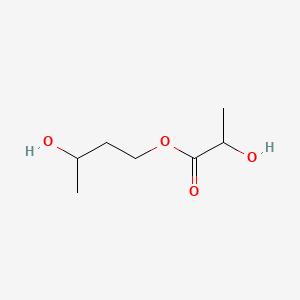

3-Hydroxybutyl lactate

Description

Contextualization within Lactic Acid Ester Chemistry

3-Hydroxybutyl lactate (B86563) is a carboxylic ester, specifically an ester of lactic acid. nih.govatamanchemicals.com Lactic acid esters are a well-established class of compounds formed by the reaction of lactic acid with an alcohol. atamanchemicals.com Simple esters like n-butyl lactate and ethyl lactate are widely used as industrial solvents for products such as paints, lacquers, and inks, and also as flavoring agents. atamanchemicals.comwikipedia.org Butyl lactate, for instance, is a colorless liquid with a mild odor, valued for its high boiling point and low volatility. nih.govatamanchemicals.com

Unlike common lactic acid esters where the alcohol component is a simple alkyl chain (like in n-butyl lactate), 3-hydroxybutyl lactate possesses an additional hydroxyl (-OH) group on the butyl portion of the molecule. ontosight.ai This structural feature categorizes it as a hydroxyester, imparting distinct chemical properties and functionalities. Its molecular formula is C7H14O4. ontosight.ai It belongs to the alpha hydroxy acid (AHA) family, a group of compounds known for their applications in skincare. ontosight.ai The presence of both a lactate moiety and a free hydroxyl group allows for a wider range of potential reactions and applications compared to its non-hydroxylated counterparts.

Academic Significance of this compound as a Specialty Ester

The academic interest in this compound stems from its dual functionality, which positions it as a specialty ester with unique applications. Research has prominently focused on two distinct areas: cosmetics and metabolic science.

In the field of cosmetics and dermatology, this compound is investigated for its properties as a humectant and moisturizer. ontosight.ai As a derivative of alpha hydroxy acids (AHAs), studies have explored its potential to improve skin texture, promote cell turnover, and provide intense hydration. ontosight.ai Research has also indicated that it exhibits antioxidant activity, which can help protect the skin from environmental stressors. ontosight.ai Its solubility in water makes it a suitable ingredient for various cosmetic formulations like moisturizers, creams, and serums. ontosight.ai

A more specialized area of research focuses on this compound as a molecular hybrid designed for the dual delivery of metabolic compounds. Specifically, a compound referred to as "LaKe" is an ester of (S)-lactate and (R)-1,3-butanediol. nih.gov Upon hydrolysis in the body, this ester bond is designed to break, releasing its two constituents: (S)-lactate and (R)-1,3-butanediol. nih.gov The latter is a well-known precursor to the ketone body beta-hydroxybutyrate (BHB), which is oxidized in the liver. nih.govwikipedia.org This application is significant for research into inducing ketosis, a metabolic state that can be triggered by fasting or a ketogenic diet. nih.gov The ester provides a method to elevate plasma levels of both lactate and BHB simultaneously. nih.gov Researchers have developed both chemical and chemoenzymatic methods to synthesize this specialty ester on a large scale. nih.gov

Evolution of Research on Related Hydroxyester Compounds

The study of this compound is part of a broader evolution in the research of hydroxyesters and ketone body esters. A significant related compound is (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, another ketone monoester synthesized to elevate blood ketone levels without the need for a strict ketogenic diet. nih.govmdpi.com Research on this compound has demonstrated its ability to be hydrolyzed into its components, D-β-hydroxybutyrate and R-1,3-butanediol, effectively increasing plasma ketone levels. nih.gov

The synthesis of these complex hydroxyesters has become a key research focus. Scientists have developed multi-step processes, often employing enzymes like lipase (B570770) for their high selectivity. mdpi.comgoogle.com For example, the production of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate has been achieved through the transesterification of ethyl (R)-3-hydroxybutyrate with (R)-1,3-butanediol, catalyzed by Candida antarctica lipase B (CAL-B). mdpi.comresearchgate.net This enzymatic approach is favored for producing specific stereoisomers, which can be crucial for biological activity. mdpi.com

Furthermore, the interest in hydroxyesters extends to the production of functional monomers for polymers. Research has explored the direct formation of various α-hydroxy esters from the conversion of sugars like glucose and xylose. researchgate.net This indicates a growing trend towards utilizing bio-based resources to create functional chemical building blocks for materials like biodegradable polyesters. researchgate.net

Data Tables

Table 1: Properties of this compound This table summarizes the key chemical and physical properties of this compound.

| Property | Value/Description | Source(s) |

| IUPAC Name | 3-hydroxybutyl 2-hydroxypropanoate | - |

| Molecular Formula | C7H14O4 | ontosight.ai |

| Compound Family | Alpha Hydroxy Acid (AHA) Derivative, Lactic Acid Ester | ontosight.ai |

| Key Functional Groups | Ester, Primary Hydroxyl, Secondary Hydroxyl | ontosight.ai |

| Solubility | Soluble in water | ontosight.ai |

| Primary Research Applications | Cosmetics (moisturizer, humectant), Metabolic science (delivery vehicle for lactate and a BHB precursor) | ontosight.ainih.gov |

Structure

3D Structure

Properties

CAS No. |

93981-64-7 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3-hydroxybutyl 2-hydroxypropanoate |

InChI |

InChI=1S/C7H14O4/c1-5(8)3-4-11-7(10)6(2)9/h5-6,8-9H,3-4H2,1-2H3 |

InChI Key |

WBEAUDLYVFLJBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)C(C)O)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Biology of 3 Hydroxybutyl Lactate

Chemical Synthesis Methodologies

The creation of 3-hydroxybutyl lactate (B86563) and its related analogs can be achieved through various chemical synthesis routes. These methods range from direct esterification to more complex stereoselective strategies designed to produce specific isomers.

Esterification Reactions for 3-Hydroxybutyl Lactate Formation

Esterification is a fundamental and common method for producing esters like this compound. This reaction typically involves the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst. libretexts.org For the synthesis of this compound, this would involve the reaction of lactic acid with 1,3-butanediol (B41344). The reaction is reversible, and to drive it towards the formation of the ester, water is typically removed as it is formed. libretexts.org

A specific multi-step chemical synthesis for a closely related structure starts with commercially available ethyl (S)-lactate. nih.govacs.org The secondary hydroxyl group is first protected using a tert-butyldimethylsilyl (TBS) ether. The ester is then hydrolyzed with an aqueous sodium hydroxide (B78521) solution to yield the corresponding carboxylic acid. nih.govacs.org This acid is subsequently coupled with (R)-1,3-butanediol to form the primary ester. The final step involves the removal of the TBS protecting group using a weak acid like potassium bisulfate (KHSO₄) to yield the desired hydroxybutyl lactate. nih.govacs.org

General methods for preparing esters also include reacting an alcohol with an acyl chloride or an acid anhydride, which are often more reactive than the corresponding carboxylic acid. libretexts.org

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound is crucial for applications where biological activity is dependent on the molecule's three-dimensional structure. Stereoselective synthesis aims to preferentially form one stereoisomer over others. anu.edu.au

A chemoenzymatic approach has been successfully used to produce a stereochemical isomer of this compound. nih.gov Specifically, the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate has been detailed, which provides a model for the stereoselective synthesis of this compound. This synthesis involves the enantioselective transesterification of racemic ethyl 3-hydroxybutyrate (B1226725) with (R)-1,3-butanediol, catalyzed by an immobilized lipase (B570770). researchgate.netresearchgate.net The required enantiopure (R)-1,3-butanediol can be obtained through the kinetic resolution of racemic 1,3-butanediol via lipase-catalyzed acetylation. researchgate.netresearchgate.net

Furthermore, the synthesis of individual enantiomers of whisky lactone, another cyclic ester, has been achieved through a three-step chemo-enzymatic method. frontiersin.org This process involves the separation of diastereomers, chemical reduction, and subsequent microbial oxidation, highlighting a strategy that could be adapted for producing specific isomers of this compound. frontiersin.org

Novel Chemical Routes for Hydroxybutyl Ester Analogues from Precursors

Innovative synthetic routes are continually being developed to produce hydroxybutyl esters and their analogs from various precursors. For instance, a novel route to synthesize 4-hydroxybutyl acetate (B1210297) starts from allyl acetate. The process involves hydrolysis to allyl alcohol, followed by hydroformylation to 4-hydroxybutyraldehyde, and finally esterification to the target molecule.

Another novel approach involves the microwave-assisted ring closure of N-(4-hydroxybutyl)thioamides, promoted by trimethylsilyl (B98337) polyphosphate (PPSE), to synthesize 4,5,6,7-tetrahydro-1,3-thiazepines. beilstein-journals.org While not a direct ester analog, this method demonstrates a novel synthetic strategy starting from a 4-hydroxybutyl precursor. beilstein-journals.org

The synthesis of complex molecules like calcitriol (B1668218) derivatives has also incorporated a 4'-hydroxybutyl group, showcasing the versatility of incorporating this moiety into larger structures through stereocontrolled total synthesis. acs.org Additionally, patented methods describe novel processes for synthesizing compounds from precursors that involve managing chemoselectivity and regioselectivity between similar chemical groups, which could be applied to the synthesis of hydroxybutyl ester analogues. google.com

Enzymatic Synthesis Approaches

Enzymatic methods for synthesizing this compound offer several advantages over traditional chemical routes, including high specificity, mild reaction conditions, and reduced environmental impact. dtu.dk

Biocatalytic Transesterification for Hydroxybutyl Lactate Production

Biocatalytic transesterification is a highly efficient method for producing this compound. A notable example is the direct, single-step chemoenzymatic synthesis from ethyl (S)-lactate and (R)-1,3-butanediol. nih.gov This reaction is catalyzed by the immobilized lipase Novozym 435 and has been scaled up to produce kilograms of the product with a 63% yield. nih.govacs.org

Similarly, the enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate has been achieved through the transesterification of racemic ethyl 3-hydroxybutyrate with (R)-1,3-butanediol, catalyzed by Candida antarctica lipase B (CAL-B). researchgate.netresearchgate.net This approach highlights the potential of lipases to catalyze transesterification reactions with high enantioselectivity. researchgate.netresearchgate.net The use of whole-cell biocatalysts is also a viable option, as it avoids the costly process of enzyme purification. acs.org

The production of butyl lactate from lactic acid and butanol has been demonstrated using lipases within a complex coacervate phase, although with a modest yield of 7-9% under the evaluated conditions. utwente.nl

Enzyme Screening and Engineering for Enhanced Yields and Specificity

To improve the efficiency and selectivity of enzymatic synthesis, enzyme screening and engineering are crucial. dtu.dk High-throughput screening methods are employed to rapidly test large libraries of enzymes for their ability to catalyze a specific reaction. youtube.com Once a promising enzyme is identified, its properties can be further enhanced through protein engineering techniques like rational mutagenesis or directed evolution. youtube.com

Biotechnological Production of 3 Hydroxybutyl Lactate Precursors and Derivatives

Microbial Metabolic Engineering for Lactic Acid and 3-Hydroxybutyrate (B1226725) Production

Metabolic engineering is a cornerstone for the high-yield production of chemical precursors like lactic acid and 3-hydroxybutyrate (3-HB). nih.gov By rationally redesigning the metabolic networks of microorganisms, it is possible to channel cellular resources towards the synthesis of these target molecules. nih.govnih.gov Common microbial hosts for this purpose include bacteria like Escherichia coli and Cupriavidus necator, as well as yeasts such as Saccharomyces cerevisiae. asm.orgacs.orgoup.com These organisms are engineered to enhance productivity, increase tolerance to high product concentrations, and utilize a wide array of renewable feedstocks. nih.govnih.gov

A primary goal of metabolic engineering is to redirect the flow of carbon from central metabolic pathways, such as glycolysis, towards the desired product. This involves amplifying the activity of pathways leading to the precursor and suppressing or eliminating competing pathways that divert carbon to unwanted byproducts.

For lactic acid production , the key metabolic node is pyruvate (B1213749). In engineered microbes, carbon flux is channeled from pyruvate towards lactate (B86563) by overexpressing the gene for lactate dehydrogenase (LDH). asm.org Simultaneously, pathways that consume pyruvate to produce ethanol (B145695) or acetate (B1210297) are often downregulated or knocked out. For instance, in S. cerevisiae, deleting genes involved in ethanol formation is a common strategy to increase the pyruvate pool available for lactate synthesis. d-nb.info The choice of carbon source, such as glucose or the lignocellulosic sugar xylose, and aeration conditions can also significantly influence the distribution of metabolic fluxes at the pyruvate branch point. d-nb.info

For 3-hydroxybutyrate production , the central precursor is acetyl-CoA. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA, the direct precursor for 3-HB. asm.org Optimizing carbon flux for 3-HB synthesis involves several strategies:

Enhancing Acetyl-CoA Supply : Overexpression of pathways that generate acetyl-CoA is crucial. oup.com In some cases, reducing the carbon flow through the tricarboxylic acid (TCA) cycle by downregulating enzymes like citrate (B86180) synthase can increase the availability of acetyl-CoA for 3-HB synthesis. nih.gov

Redirecting Flux from Competing Pathways : Genes for pathways that consume acetyl-CoA, such as those for fatty acid synthesis or other fermentation products, may be deleted.

Improving Cofactor Availability : The reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA requires the cofactor NADPH. asm.orgoup.com Therefore, engineering the cell's redox balance to increase the NADPH/NADP+ ratio can significantly boost 3-HB production. asm.orgasm.org Engineering the outer membrane of E. coli has been shown to increase the levels of acetyl-CoA and cofactors like NADPH, leading to enhanced accumulation of poly-3-hydroxybutyrate (PHB), the polymer of 3-HB. asm.org

Table 1: Strategies for Optimizing Carbon Flux to Precursors

| Target Precursor | Key Metabolic Node | Upregulated Pathway/Enzyme | Downregulated/Deleted Pathway | Host Organism Example |

|---|---|---|---|---|

| Lactic Acid | Pyruvate | Lactate Dehydrogenase (LDH) | Ethanol Fermentation (PDC, ADH genes) | Saccharomyces cerevisiae asm.orgd-nb.info |

| 3-Hydroxybutyrate | Acetyl-CoA | Thiolase (phaA), Acetoacetyl-CoA Reductase (phaB) | TCA Cycle (e.g., citrate synthase) | Cupriavidus necator nih.govresearchgate.net |

Specific genetic modifications are employed to construct microbial cell factories capable of accumulating high titers of lactic acid and 3-hydroxybutyrate. These manipulations often involve a combination of gene overexpression, deletion (knockout), and heterologous gene expression.

For Lactic Acid:

Heterologous LDH Expression : Introducing lactate dehydrogenase (LDH) genes from various organisms is a fundamental step. The choice of LDH can determine the chirality (L- or D-form) of the produced lactic acid. asm.org

Deletion of Competing Pathways : To prevent the loss of carbon to ethanol, genes encoding pyruvate decarboxylase (pdc) are commonly deleted in yeast. d-nb.info

Improving Tolerance : High concentrations of lactic acid can be toxic to cells, inhibiting growth and productivity. nih.govresearchgate.net Genetic modifications that enhance acid tolerance are critical. This can involve overexpressing genes like HAA1, a transcription factor that regulates the weak acid stress response in yeast, or modifying membrane transporters. nih.govmicrobialcell.com An international research team recently identified a gene circuit of five genes in Chinese hamster ovary (CHO) cells that controls lactic acid production; knocking out this circuit eliminated lactate buildup and improved cell growth. ucsd.edu

For 3-Hydroxybutyrate:

Expression of the pha Operon : The genes for 3-HB synthesis are often found in an operon, typically phaA (β-ketothiolase), phaB (acetoacetyl-CoA reductase), and phaC (PHA synthase). asm.org Expressing these genes in a host like E. coli enables 3-HB production. asm.org The order and expression levels of these genes can be rearranged and optimized to maximize product accumulation. asm.org

Pathway diversification : Different biosynthetic routes to 3-HB can be explored. One pathway proceeds via an acetoacetate (B1235776) intermediate, requiring a thiolase, a CoA transferase, and a 3-hydroxybutyrate dehydrogenase (3Hbdh). nih.gov

Deletion of Degradation Pathways : To prevent the cell from consuming the accumulated product, genes encoding for its degradation, such as PHA depolymerases, are knocked out. nih.gov

Table 2: Examples of Engineered Strains for Precursor Production

| Product | Host Organism | Key Genetic Modifications | Titer/Yield Achieved |

|---|---|---|---|

| L-Lactic Acid | Saccharomyces cerevisiae | Pathway engineering, transporter engineering, adaptive evolution | 121.5 g/L asm.org |

| (R)-3-Hydroxybutyrate | Escherichia coli | Biosynthetic pathway optimization, NADPH regenerator engineering, central metabolism regulation | 75.7 g/L acs.org |

| (S)-3-Hydroxybutyrate | Escherichia coli | Profiled three thiolase homologs and two CoA removal mechanisms | 2.08 g/L asm.org |

| Poly(3HB-co-3HV) | Haloferax mediterranei | CRISPRi downregulation of citrate synthase genes | 3.14 g/L nih.gov |

Cell-Free and Whole-Cell Biocatalysis for Esterification

Once the precursors are produced, the final step is their esterification to form 3-hydroxybutyl lactate. This can be achieved using either isolated enzymes (cell-free biocatalysis) or entire microbial cells that act as catalysts (whole-cell biocatalysis).

Whole-cell biocatalysis utilizes microorganisms that are engineered to express the necessary catalytic enzymes, often on their cell surface. mdpi.com This approach avoids the costly and time-consuming process of enzyme purification. nih.gov The whole cell provides a protective environment for the enzyme and can inherently contain necessary cofactors. nih.gov For esterification reactions, whole-cell biocatalysts expressing lipases or esterases can be used. The cells can be easily recovered by centrifugation and potentially reused, simplifying downstream processing. mdpi.com

Cell-free biocatalysis involves using purified enzymes or cell lysates to perform the reaction in vitro. nih.gov This method offers several advantages, including the absence of a cell membrane which can limit substrate and product transport, the elimination of competing metabolic reactions, and the potential for higher product yields and reaction rates. nih.gov For the synthesis of esters like this compound, lipases are commonly used catalysts. For example, Candida antarctica lipase (B570770) B (CAL-B) is highly effective in catalyzing the transesterification of ethyl (R)-3-hydroxybutyrate with (R)-1,3-butanediol to produce the related ketone body ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, demonstrating the feasibility of this enzymatic approach. mdpi.com Multi-enzyme cascade reactions can be designed in a cell-free system to convert simple molecules into complex products with high efficiency. frontiersin.org

The choice between these two systems depends on factors such as the complexity of the reaction, the stability of the enzyme, the cost of cofactor regeneration (less of an issue in whole-cell systems), and potential toxicity of the substrate or product to a living cell. nih.govelsevier.com

Sustainable Biorefinery Approaches for Hydroxybutyl Lactate Synthesis

A sustainable biorefinery aims to convert biomass and waste streams into a spectrum of value-added products, including biofuels and platform chemicals, in an integrated and efficient manner. researchgate.netnih.gov The production of this compound fits well within this concept, which emphasizes a circular economy. acs.org

The process begins with the use of renewable and low-cost feedstocks. Instead of relying on food crops, modern biorefineries utilize lignocellulosic biomass (such as wood and agricultural residues), macroalgae, or industrial waste streams. nih.govresearchgate.net For instance, lactic acid can be produced from the sugars derived from these biomass sources after appropriate pretreatment and hydrolysis. ncsu.edu Similarly, 3-hydroxybutyrate can be synthesized from various carbon sources, including glycerol (B35011) (a byproduct of biodiesel production), fatty acids, or even gaseous feedstocks like CO2 and syngas by specialized microorganisms called acetogens. nih.govnih.gov

Integrating these precursor production processes is key. A biorefinery could house separate fermentation lines for lactic acid and 3-hydroxybutyrate production, using sugars and other components extracted from the same initial biomass feedstock. The resulting fermentation broths would then be processed to recover the precursors, which would be fed into a biocatalytic reactor (either whole-cell or cell-free) for the final esterification step. Byproducts from one process could serve as inputs for another, minimizing waste and maximizing the value derived from the raw material. scispace.com This integrated approach reduces reliance on fossil fuels, lowers production costs, and contributes to a more sustainable chemical industry. researchgate.net

Polymer Science and Advanced Material Applications of 3 Hydroxybutyl Lactate

Copolymerization of Lactate (B86563) and 3-Hydroxybutyrate (B1226725) Monomers

Copolymers of lactate (LA) and 3-hydroxybutyrate (3HB) are biodegradable polyesters that have garnered substantial interest due to their versatile properties. These materials combine the characteristics of their parent homopolymers, polylactide (PLA) and poly(3-hydroxybutyrate) (PHB), offering a pathway to tailor material performance for specific applications.

The synthesis of poly(lactate-co-3-hydroxybutyrate), often abbreviated as P(LA-co-3HB) or P(3HB-co-LA), can be achieved through several routes, including chemical and biological methods.

Chemical Synthesis: The most common chemical method is the ring-opening polymerization (ROP) of lactide (the cyclic dimer of lactic acid) and β-butyrolactone (the cyclic monomer of 3-hydroxybutyric acid). mdpi.comnih.gov This process is typically facilitated by metal-based catalysts, such as zinc or tin complexes, which allow for controlled polymerization and the production of copolymers with predetermined molecular weights and narrow polydispersity. mdpi.com The ROP mechanism involves the nucleophilic attack of an initiator on the cyclic monomer, leading to the opening of the ring and the propagation of the polymer chain.

Biological Synthesis: Biosynthesis offers an environmentally friendly alternative for producing these copolymers. Genetically engineered microorganisms, such as Escherichia coli, can be modified to produce P(3HB-co-LA). acs.org In these systems, specific metabolic pathways are introduced that allow the bacteria to convert simple carbon sources, like xylose, into the necessary precursors for both 3HB and LA, which are then polymerized by an engineered PHA synthase enzyme. acs.org Similarly, chemo-enzymatic approaches use engineered lactate-polymerizing enzymes that can stereoselectively copolymerize lactate and 3-hydroxybutyrate precursors into P(LA-co-3HB). acs.org Research has also demonstrated the production of P(LA-3HB) copolymers in yeast, such as Saccharomyces cerevisiae, highlighting the potential of various microbial platforms for biopolymer production. nih.gov

A key advantage of P(LA-co-3HB) copolymers is the ability to precisely control their physical and mechanical properties by adjusting the ratio of lactate to 3-hydroxybutyrate monomers. medsci.cn The monomer composition directly influences characteristics such as crystallinity, thermal stability, toughness, and transparency. acs.org

For instance, pure PHB is known for its high crystallinity and brittleness, while PLA is more transparent but can also be rigid. mdpi.com By incorporating lactate units into the PHB backbone, the crystallinity of the polymer is disrupted, leading to increased flexibility, toughness, and transparency. acs.org Research has shown that copolymers with a lactate fraction of around 21 mol% exhibit significantly improved material properties compared to the homopolymers. acs.org

The monomer ratio can be controlled through different synthesis strategies. In biological systems, the LA fraction can be tuned by modulating the expression of key enzymes in the metabolic pathway or by adjusting the fermentation conditions and precursor supply. acs.orgpreprints.org In chemo-enzymatic synthesis, the molar ratio of LA in the final copolymer can be controlled in a range from 0 to 36 mol% by varying the ratio of the monomer precursors fed into the reaction. acs.org This fine-tuning capability allows for the creation of custom bioplastics designed for specific end-uses, from flexible films to more rigid structural components.

Table 1: Influence of Monomer Ratio on Copolymer Properties

| Monomer Composition (mol% Lactate) | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallinity | Key Properties |

| 0% (Pure PHB) | ~5 °C | ~175 °C | High | Brittle, Stiff |

| 9.7 - 22.7% | Varies | Decreases | Reduced | Increased toughness and transparency acs.org |

| ~21% | Varies | Varies | Low | Optimized flexibility and toughness acs.org |

| 100% (Pure PLA) | ~60 °C | ~170 °C | Varies (often amorphous) | Rigid, Transparent |

Functionalization of Polyhydroxyalkanoates with Lactate Esters

Functionalization is a critical strategy for expanding the applications of polyhydroxyalkanoates (PHAs) by introducing new chemical groups and functionalities. imrpress.com This can be achieved through biosynthetic methods or by post-synthesis chemical modification. imrpress.com While direct functionalization with lactate esters is an area of emerging research, related techniques demonstrate the potential for such modifications.

One approach involves chemically modifying the base polymers. For example, PHB and PLA can be depolymerized under high pressure using bio-based solvents to produce their respective alkyl esters, such as methyl 3-hydroxybutyrate and alkyl lactates. mdpi.com These resulting monomers, which possess a free hydroxyl group, can then be reacted with other molecules, like methacrylic anhydride, to form new, polymerizable monomers. mdpi.com This process effectively functionalizes the original monomer units, which can then be used to synthesize novel polymers with tailored properties.

Another strategy involves incorporating active molecules into the PHA matrix. For instance, the bioplastic can be functionalized by blending it with compounds like phloretin to create active food packaging with antioxidant and antimicrobial properties. mdpi.com Similarly, antimicrobial enzymes have been immobilized on the surface of PHA nanoparticles to create materials that can combat bacterial growth. mix-up.eu These methods highlight how the PHA backbone can serve as a scaffold for introducing a wide range of functionalities.

Research into Novel Biopolymer Formulations Incorporating 3-Hydroxybutyl Lactate Units

Research into novel formulations aims to overcome the limitations of individual biopolymers by creating blends and composites with superior performance. Blending P(LA-co-3HB) or its constituent homopolymers, PLA and PHB, with other polymers, plasticizers, or fillers is a common and effective strategy. nih.govresearchgate.net

Blending PLA with microbially produced P(LA-co-3HB) has been shown to significantly improve the tensile elongation of PLA by over 250% while also enhancing its biodegradation in seawater. nih.govresearchgate.net Although PLA and the copolymer are immiscible, they interact on a nanoscale, leading to a mutual plasticization effect without sacrificing optical transparency. nih.gov

To combat the inherent brittleness of polymers like PLA and PHB, plasticizers are often incorporated into formulations. researchgate.net The addition of tributyl citrate (B86180) to PLA/PHB blends increases molecular mobility and the rate of crystallization, resulting in a tougher final material suitable for applications like food packaging. researchgate.net Furthermore, reinforcing PLA/PHB blends with natural fillers like cellulose fibers can lead to biocomposites with improved mechanical strength and thermal stability. mdpi.com These advanced formulations demonstrate the potential to create a new generation of high-performance, sustainable materials by strategically combining lactate and 3-hydroxybutyrate-containing polymers with other functional components. researchgate.netmdpi.com

Metabolic Fates and Biochemical Interactions of 3 Hydroxybutyl Lactate

Hydrolytic Conversion of 3-Hydroxybutyl Lactate (B86563) in Biological Systems

3-Hydroxybutyl lactate is an ester compound that, upon ingestion, is anticipated to undergo hydrolysis, breaking down into its constituent molecules: lactate and 3-hydroxybutyrate (B1226725). This conversion is primarily facilitated by a class of enzymes known as carboxylesterases. These enzymes are widely distributed throughout the body, with significant activity in the gastrointestinal tract, blood, liver, and other tissues. nih.govfood.gov.uk The hydrolysis of esters like this compound is a crucial step in their metabolism, allowing the liberated components to be utilized by the body.

The process is expected to be rapid and extensive. For instance, a similar compound, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a ketone monoester, is readily hydrolyzed into D-β-hydroxybutyrate and R-1,3-butanediol. nih.gov Studies have shown that after oral administration of this ketone monoester, the intact ester is not detected in the plasma, while levels of its constituent ketone bodies rise significantly within one to two hours. nih.gov This suggests a high efficiency of first-pass metabolism and systemic hydrolysis.

Similarly, a hybrid ester molecule composed of (S)-lactate and (R)-1,3-butanediol, referred to as LaKe, demonstrates rapid hydrolytic conversion under various physiological conditions. acs.orgacs.org In vitro studies with fresh rat plasma showed that LaKe was undetectable after just 10 minutes. acs.org Furthermore, both rat and human liver microsomes were capable of turning over the compound, indicating that enzyme-mediated hydrolysis is a key feature of its breakdown in vivo. acs.org This rapid, enzyme-driven cleavage ensures the release of lactate and a precursor to 3-hydroxybutyrate, making them available for cellular processes. acs.orgacs.org

The general mechanism for ester hydrolysis catalyzed by carboxylesterases involves a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, and subsequent release of the alcohol and carboxylic acid components. scribd.com In the case of this compound, this would result in the formation of lactic acid and 3-hydroxybutyric acid.

Integration of Lactate and 3-Hydroxybutyrate in Cellular Metabolism

Once liberated through hydrolysis, both lactate and 3-hydroxybutyrate are integrated into the body's metabolic network. These molecules are not merely metabolic byproducts but serve as crucial players in energy homeostasis and cellular signaling. nih.govnih.gov They can be transported across cell membranes by specific transporters, such as monocarboxylate transporters (MCTs), which facilitate their movement between different cells and tissues. tandfonline.comnih.gov

Historically viewed as a waste product of anaerobic glycolysis, lactate is now recognized as a vital component of cellular and whole-body energy metabolism. nih.govnumberanalytics.comnih.gov It is continuously produced from pyruvate (B1213749), the end-product of glycolysis, in a reaction catalyzed by lactate dehydrogenase (LDH). numberanalytics.com This process is fundamental for regenerating NAD+, which is essential for glycolysis to continue producing ATP, especially under conditions of high energy demand or limited oxygen availability. numberanalytics.com

Lactate plays a central role in several key metabolic functions:

Energy Source: Lactate is a significant fuel source for various tissues, including the heart, brain, and skeletal muscle. numberanalytics.comescholarship.org It can be taken up by these tissues and converted back to pyruvate, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, generating a substantial amount of ATP. nih.govnih.gov

Gluconeogenesis Precursor: Lactate is the principal precursor for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources in the liver and kidneys. nih.govescholarship.org This is particularly important during periods of fasting or prolonged exercise to maintain blood glucose levels.

Lactate Shuttle: The "lactate shuttle" hypothesis describes how lactate produced in one cell can be transported to and utilized by another. escholarship.orge-jyms.org This occurs not only between different tissues (e.g., from muscle to heart) but also within cells, shuttling between the cytosol and mitochondria. e-jyms.org This system allows for the efficient distribution of energy substrates throughout the body. numberanalytics.com

The metabolism of lactate is a dynamic process that helps to maintain energy balance and redox homeostasis at both the cellular and organismal levels. nih.gove-jyms.org

Beyond its well-established role as an alternative energy source for the brain and heart during periods of low glucose availability, 3-hydroxybutyrate (3-HB) is also an important signaling molecule. nih.govmdpi.comnih.gov It can influence a variety of cellular processes through direct and indirect mechanisms. nih.gov

Key signaling functions of 3-hydroxybutyrate include:

Gene Expression Regulation: 3-HB is a potent inhibitor of histone deacetylases (HDACs). nih.govmdpi.com By inhibiting HDACs, 3-HB can lead to an increase in histone acetylation, which alters chromatin structure and promotes the expression of certain genes. This epigenetic modification has been linked to neuroprotective effects and increased lifespan in some model organisms. mdpi.com

Influence on Lipid Metabolism: As a product of fatty acid oxidation, 3-HB levels are closely tied to lipid metabolism. nih.gov It can act as a signal to modulate processes related to fat utilization and storage.

Neuronal Function: In the brain, 3-HB not only provides energy but also exerts signaling effects that can protect neurons from metabolic and oxidative stress. mdpi.com It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF). mdpi.com

Receptor-Mediated Signaling: 3-HB can bind to and activate specific cell surface G-protein-coupled receptors, such as HCAR2 (hydroxycarboxylic acid receptor 2) and FFAR3 (free fatty acid receptor 3), initiating downstream signaling cascades that can affect metabolic processes like lipolysis. nih.gov

The dual function of 3-hydroxybutyrate as both a metabolite and a signaling molecule highlights its integral role in metabolic regulation and cellular adaptation. nih.govmdpi.comresearchgate.net

Enzyme Kinetics and Substrate Specificity in Ester Hydrolysis

The hydrolysis of this compound is catalyzed by carboxylesterases (CES), a superfamily of enzymes with broad and sometimes overlapping substrate specificities. oup.commdpi.com In humans, the two major carboxylesterases involved in the metabolism of foreign compounds (xenobiotics) and endogenous esters are CES1 and CES2. oup.com These isoforms are expressed in various tissues, with CES1 being the predominant form in the liver and CES2 being most abundant in the small intestine. oup.com

The substrate specificity of CES1 and CES2 is largely determined by the relative size of the alcohol and acyl (carboxylic acid) components of the ester substrate. mdpi.com

CES1: Generally, CES1 preferentially hydrolyzes esters with a small alcohol group and a large acyl group. oup.commdpi.com Its active site is considered to be wide, which can sometimes accommodate a broader range of substrate structures. mdpi.com

CES2: In contrast, CES2 is more efficient at hydrolyzing esters with a large alcohol group and a small acyl group. oup.commdpi.com The structure of its active site may impose conformational restrictions that limit its ability to hydrolyze substrates with bulky acyl moieties. mdpi.comnih.gov

Given the structure of this compound (composed of 3-hydroxybutyrate as the alcohol and lactic acid as the acyl group), its hydrolysis could potentially be mediated by either or both CES isoforms. The efficiency of hydrolysis by each enzyme would depend on how the substrate fits into their respective active sites.

The kinetics of ester hydrolysis by these enzymes can be described by the Michaelis-Menten model, characterized by the parameters Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum reaction rate). nih.gov For some substrates, the rate-determining factor for hydrolysis by CES1 is Vmax, while for CES2, it is often Km. nih.gov The efficiency of the enzymatic reaction is often expressed as the catalytic efficiency (kcat/Km), where kcat is the turnover number. nih.gov Studies on various ester substrates have shown that changes in the structure of either the alcohol or the acyl portion can lead to significant differences in catalytic efficiency. nih.govresearchgate.net

Interactive Data Table: General Substrate Preferences of Human Carboxylesterases

| Enzyme | Predominant Location | General Substrate Preference (Alcohol Group) | General Substrate Preference (Acyl Group) |

| CES1 | Liver | Small | Large |

| CES2 | Small Intestine | Large | Small |

This table provides a generalized overview. Actual substrate specificity can be more complex and may vary.

Environmental Biodegradation and Sustainability Research of 3 Hydroxybutyl Lactate

Microbial Degradation Mechanisms of Lactic Acid Esters

Lactic acid esters, most notably in the form of polylactic acid (PLA), are biodegradable aliphatic polyesters. plymouth.ac.uk Their degradation in the environment is primarily a microbial process, although abiotic factors can initiate the breakdown. cdnsciencepub.com

The microbial degradation of PLA is a multi-step process that begins with the colonization of the polymer surface by microorganisms. umt.edu.mycsic.es These microbes, including bacteria and fungi, secrete extracellular enzymes called PLA depolymerases. cdnsciencepub.commdpi.com These enzymes, which include proteases, lipases, and cutinases, catalyze the hydrolysis of the ester bonds within the PLA polymer chain. cdnsciencepub.comumt.edu.mycsic.es This enzymatic action breaks the polymer into smaller, water-soluble oligomers and, ultimately, lactic acid monomers. cdnsciencepub.commdpi.com

The efficiency of this degradation is influenced by several factors. Environmental conditions such as temperature and moisture play a significant role, with higher temperatures, particularly above the glass transition temperature of PLA, accelerating the hydrolysis process. cdnsciencepub.commdpi.com The crystallinity of the PLA also affects its degradation rate; the amorphous regions are typically degraded more readily than the crystalline regions. mdpi.com

Once broken down into lactic acid monomers, these molecules can be assimilated by a wide range of microorganisms and used as a carbon source for their metabolic processes. cdnsciencepub.com Under aerobic conditions, the final products of this microbial metabolism are carbon dioxide and water. csic.esmdpi.com In anaerobic environments, the end products include carbon dioxide, methane, and water. csic.es

Key microorganisms identified as effective PLA degraders include species from the genera Bacillus, Amycolatopsis, and Trichoderma. cdnsciencepub.comcsic.esnih.gov For instance, Bacillus sp. has been shown to use biofilm formation to erode the surface of PLA films, creating cracks and holes that facilitate further degradation. nih.gov

| Enzyme Type | Action on Lactic Acid Esters (PLA) | References |

| Proteases | Cleave ester bonds, particularly effective in some alkaline proteases. | cdnsciencepub.comumt.edu.my |

| Lipases | Hydrolyze high molecular weight PLA. | umt.edu.mycsic.es |

| Esterases | Act on shorter chain fatty acid esters, targeting low molecular weight PLA. | umt.edu.my |

| Cutinases | Cleave ester bonds with an endo-type action, similar to lipases. | umt.edu.my |

Environmental Fate and Biodegradation Pathways of Polyhydroxyalkanoates

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage compounds. frontiersin.orgresearchgate.net The most common and well-studied PHA is poly(3-hydroxybutyrate) (PHB). uminho.pt The environmental fate of PHAs is characterized by their broad biodegradability in various ecosystems, including soil, freshwater, and marine environments. frontiersin.orgmdpi.com

The biodegradation of PHAs is mediated by extracellular PHA depolymerases secreted by a diverse range of bacteria and fungi. researchgate.netuminho.pt These enzymes hydrolyze the ester linkages of the PHA polymer, releasing water-soluble monomers and oligomers, primarily the corresponding 3-hydroxyalkanoic acids. researchgate.netmdpi.com For PHB, this monomer is 3-hydroxybutyric acid.

The degradation process is influenced by both the intrinsic properties of the PHA material and external environmental factors. mdpi.com The chemical composition, molecular weight, and crystallinity of the PHA polymer affect its susceptibility to enzymatic attack. mdpi.com For example, some studies have shown that the homopolymer poly(3-HB) can degrade faster than its copolymer counterpart, poly(3-HB-co-3-HV). frontiersin.org

Environmental conditions such as temperature, pH, moisture, and the abundance of PHA-degrading microorganisms are critical. uminho.ptmdpi.com Soil is considered an environment with a high capacity for PHA degradation due to its rich microbial diversity. uminho.ptcore.ac.uk Under aerobic conditions, PHAs are mineralized to carbon dioxide and water. frontiersin.org In anaerobic settings, the degradation products are carbon dioxide, methane, and water. frontiersin.orgmdpi.com

Numerous microbial genera have been identified as PHA degraders, including Burkholderia, Bacillus, Pseudomonas, and fungal species like Penicillium. frontiersin.org

| Environmental Factor | Influence on PHA Biodegradation | References |

| Temperature | Degradation rates are strongly influenced by temperature, with optimal ranges varying for different microbial communities. | uminho.pt |

| Microbial Efficacy | The density and specific capabilities of PHA-degrading microbial populations are key determinants of the degradation rate. | mdpi.comcore.ac.uk |

| Polymer Properties | Crystallinity, molecular weight, and monomer composition impact the speed of biodegradation. | mdpi.com |

| Environment Type | Degradation occurs in diverse environments, including soil, marine water, and compost, with varying rates. | frontiersin.orgmdpi.com |

Development of Biodegradable Materials with 3-Hydroxybutyl Lactate (B86563) Components

The development of biodegradable materials often involves the combination of different monomers or polymers to achieve desired properties. Materials incorporating both lactate and 3-hydroxybutyrate (B1226725) units, the constituent parts of 3-hydroxybutyl lactate, are being actively researched to create novel bioplastics. These efforts primarily focus on the synthesis of copolymers and polymer blends.

One significant area of research is the production of poly(lactate-co-3-hydroxybutyrate) [P(LA-co-3HB)], a copolymer that combines lactic acid and 3-hydroxybutyric acid in its polymer chain. nih.gov The properties of this copolymer, such as its flexibility and degradation rate, can be tailored by adjusting the fraction of lactate monomers. nih.gov Introducing lactate into the PHB chain can enhance the polymer's properties, making it more suitable for a wider range of applications. nih.gov Research has focused on metabolically engineering bacteria, such as E. coli, to efficiently produce these copolymers from renewable resources like glucose and xylose. nih.gov

Another approach is the blending of polylactic acid (PLA) with poly(3-hydroxybutyrate) (PHB). nih.gov Such blends aim to leverage the respective strengths of each polymer while mitigating their weaknesses. For instance, PLA can be brittle, and blending it with the more flexible PHB can improve the mechanical properties of the final material. nih.gov The addition of plasticizers and other additives can further enhance the performance of these blends for applications such as food packaging. core.ac.uk

The biodegradability of these composite materials is a key area of study. Research on poly((R)-3-hydroxybutyrate-co-L-lactate) has shown that copolymers with up to 80% L-lactic acid units are degradable in activated sludge. researchgate.net The degradation is typically carried out by enzymes such as PHB depolymerase or Proteinase K. researchgate.net The development of these materials showcases a promising pathway toward creating sustainable alternatives to conventional plastics, with the potential for controlled degradation and reduced environmental impact. nih.govnih.gov

Advanced Analytical Methodologies for 3 Hydroxybutyl Lactate Research

Chromatographic Separation and Detection

Chromatographic techniques are fundamental for the separation of 3-hydroxybutyl lactate (B86563) from complex mixtures and for the differentiation of its stereoisomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), provide the necessary sensitivity and selectivity for its analysis.

Due to the presence of two chiral centers in 3-hydroxybutyl lactate, four possible stereoisomers can exist. The separation of these enantiomers and diastereomers is critical for understanding their unique biological activities. Enantioselective HPLC is the primary method for achieving this separation.

While direct enantioselective HPLC methods for this compound are not extensively documented, the separation of its precursors, lactate and 3-hydroxybutyrate (B1226725), is well-established. These methods typically involve derivatization followed by separation on a chiral stationary phase (CSP). For instance, a two-dimensional HPLC system has been successfully used for the simultaneous determination of lactate and 3-hydroxybutyrate enantiomers in human plasma and urine. nih.govresearchgate.net In this approach, the analytes are first derivatized with a fluorescent tag, such as 4-nitro-7-piperazino-2,1,3-benzoxadiazole, to enhance detection sensitivity. nih.gov

The separation is then performed using a combination of a reversed-phase column for initial separation based on hydrophobicity and a polysaccharide-based chiral column for the enantiomeric separation. nih.govtmu.edu.tw This methodology allows for the quantification of trace amounts of different isomers in biological fluids. nih.govresearchgate.net The application of such a system to this compound would be a logical extension, requiring optimization of the stationary and mobile phases to accommodate the larger ester molecule.

Table 1: HPLC Conditions for Enantioselective Analysis of Lactate and 3-Hydroxybutyrate

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | 4-nitro-7-piperazino-2,1,3-benzoxadiazole | nih.gov |

| Column 1 (1D) | Reversed-phase (e.g., Capcell Pak C18) | nih.gov |

| Column 2 (2D) | Chiral (e.g., Chiralpak AD-H) | nih.gov |

| Detection | Fluorescence | nih.gov |

This interactive table summarizes the typical conditions for the enantioselective HPLC analysis of the precursors to this compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility for GC analysis.

Research on the direct GC-MS analysis of this compound is limited. However, methods for its constituent parts, lactate and 3-hydroxybutyrate, are well-developed. These methods typically involve an extraction step followed by derivatization to form more volatile esters or silyl (B83357) ethers. For example, a validated GC-MS method for the simultaneous determination of lactate, pyruvate (B1213749), β-hydroxybutyrate, and acetoacetate (B1235776) in plasma and liver tissue involves a microwave-assisted derivatization with o-phenylenediamine, followed by silylation. nih.gov This method demonstrates good linearity and sensitivity, with limits of quantification in the low micromolar range. nih.gov

Another approach for the GC-MS analysis of lactate and 3-hydroxybutyrate in plasma involves purification by adsorption onto graphitized carbon black, followed by desorption and chromatographic measurement. nih.gov This method has shown high analytical recovery and good precision. nih.gov For the analysis of this compound, a similar derivatization strategy, such as silylation of the hydroxyl group, would be required to enable its passage through the GC column. The subsequent mass spectrometry analysis would provide a characteristic fragmentation pattern, allowing for its unambiguous identification and quantification.

Table 2: GC-MS Parameters for the Analysis of Lactate and β-Hydroxybutyrate

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Silylation (e.g., with bis(trimethylsilyl)trifluoroacetamide) | nih.gov |

| Column | Capillary column (e.g., HP-5MS) | researchmap.jp |

| Ionization Mode | Electron Impact (EI) | researchmap.jp |

| Detection | Selected Ion Monitoring (SIM) | nih.gov |

This interactive table outlines common parameters used in the GC-MS analysis of compounds related to this compound.

Liquid chromatography-mass spectrometry (LC-MS) is an ideal technique for the analysis of non-volatile and thermally labile compounds like this compound in complex biological matrices. It combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.

A recent study detailed the preclinical characterization of 3-hydroxybutyl 2-hydroxypropanoate (LaKe), a synonym for this compound, and utilized LC-MS/MS for its analysis in rat plasma. nih.govacs.org In this research, plasma samples were collected and stabilized with an esterase inhibitor to prevent the degradation of the ester. nih.gov The samples were then prepared and analyzed by LC-MS/MS to determine the concentration of this compound, as well as its hydrolysis products, lactate and β-hydroxybutyrate. nih.govacs.org This demonstrates the suitability of LC-MS/MS for pharmacokinetic studies and for characterizing the behavior of this compound in biological systems.

Furthermore, various LC-MS/MS methods have been developed for the high-throughput analysis of related metabolites like lactate and pyruvate in cell culture media. mdpi.com These methods often utilize HILIC (Hydrophilic Interaction Liquid Chromatography) columns for the effective separation of polar analytes. mdpi.com Such approaches could be readily adapted for the analysis of this compound in various research applications.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in a molecule.

Predicted ¹H NMR Signals for this compound:

A doublet for the methyl protons (CH₃) of the lactate group.

A quartet for the methine proton (CH) of the lactate group, coupled to the methyl protons.

A multiplet for the methylene (B1212753) protons (CH₂) adjacent to the ester oxygen.

A multiplet for the methine proton (CH) bearing the hydroxyl group in the butanediol (B1596017) moiety.

A doublet for the terminal methyl protons (CH₃) of the butanediol moiety.

A signal for the hydroxyl proton (OH), which may be broad and its chemical shift dependent on the solvent and concentration.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Lactate CH₃ | ~1.3-1.5 | Doublet |

| Lactate CH | ~4.1-4.3 | Quartet |

| Butanediol CH₂ (ester) | ~4.0-4.2 | Multiplet |

| Butanediol CH₂ (middle) | ~1.7-1.9 | Multiplet |

| Butanediol CH | ~3.8-4.0 | Multiplet |

| Butanediol CH₃ | ~1.1-1.3 | Doublet |

| OH | Variable | Singlet (broad) |

This interactive table presents the predicted ¹H NMR chemical shifts for the different protons in the this compound molecule, based on the known values for its constituent parts.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The FTIR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups: a hydroxyl (-OH) group, an ester (C=O) group, and carbon-oxygen (C-O) single bonds.

Expected FTIR Absorption Bands for this compound:

A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A strong, sharp absorption band around 1735 cm⁻¹ due to the C=O stretching vibration of the ester carbonyl group.

Several absorption bands in the fingerprint region (1300-1000 cm⁻¹) corresponding to the C-O stretching vibrations of the ester and alcohol moieties.

Absorption bands in the region of 3000-2850 cm⁻¹ due to the C-H stretching vibrations of the alkane portions of the molecule.

The presence and position of these bands would confirm the identity of the functional groups within the this compound molecule. FTIR is also a valuable tool for monitoring chemical reactions, such as the synthesis or hydrolysis of the ester, by observing the appearance or disappearance of these characteristic peaks over time. biomedicineonline.org

Table 4: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H (alkane) | 3000 - 2850 | Medium |

| C=O (ester) | ~1735 | Strong, Sharp |

| C-O (ester, alcohol) | 1300 - 1000 | Strong |

This interactive table summarizes the expected characteristic FTIR absorption frequencies for the main functional groups present in this compound.

In Vitro Metabolic Flux Analysis for Ester Biotransformation

Metabolic flux analysis (MFA) is a powerful suite of techniques used to quantify the rates of metabolic reactions within a biological system. While direct and comprehensive in vitro metabolic flux analysis studies specifically detailing the ester biotransformation of this compound are not extensively available in publicly accessible research, the principles of MFA can be applied to understand its metabolic fate. The primary biotransformation expected for this compound is the hydrolysis of its ester bond.

The biotransformation of this compound is anticipated to be initiated by the action of non-specific esterases present in various biological matrices used for in vitro studies, such as plasma, liver microsomes, or cell lysates. nih.govmdpi.comnih.gov This enzymatic hydrolysis would cleave the ester linkage, yielding two distinct metabolic products: (R)-3-hydroxybutyrate and (S)-lactate. mdpi.comnih.gov

Following the initial hydrolysis, these products would enter their respective, well-established metabolic pathways. The study of the flux through these subsequent pathways provides insight into the metabolic impact of introducing this compound to a biological system.

Application of 13C-Metabolic Flux Analysis

Isotope-labeled tracer analysis, particularly using 13C, is the gold standard for quantifying metabolic fluxes. nih.govnih.gov To investigate the biotransformation of this compound, one could synthesize the molecule with 13C labels at specific carbon positions in either the 3-hydroxybutyrate or the lactate moiety.

By introducing this 13C-labeled this compound to an in vitro cell culture system, researchers can trace the labeled carbon atoms as they are processed through various metabolic pathways. nih.govbiorxiv.orgbiorxiv.org Mass spectrometry-based techniques are then used to measure the mass isotopomer distributions of intracellular metabolites. nih.gov This data, combined with a stoichiometric model of the relevant metabolic network, allows for the calculation of intracellular metabolic fluxes. nih.govdntb.gov.ua

Expected Metabolic Fluxes Post-Hydrolysis

Once hydrolyzed, the resulting 13C-labeled (R)-3-hydroxybutyrate and (S)-lactate would be metabolized as follows:

(R)-3-hydroxybutyrate: This ketone body would be transported into the mitochondria where it is oxidized to acetoacetate by 3-hydroxybutyrate dehydrogenase. umn.edu Acetoacetate is then converted to two molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for biosynthesis. mdpi.com 13C-MFA would allow for the quantification of the flux of carbon from 3-hydroxybutyrate into the TCA cycle and other biosynthetic pathways. nih.govumn.edu

(S)-Lactate: Lactate can be converted to pyruvate by lactate dehydrogenase. Pyruvate can then be transported into the mitochondria and converted to acetyl-CoA to enter the TCA cycle, or it can be used as a substrate for gluconeogenesis in relevant cell types (e.g., hepatocytes). mdpi.com Tracing the 13C label from lactate would reveal the relative fluxes towards oxidative metabolism versus gluconeogenesis.

Illustrative Data on Metabolite Transformation

While specific flux analysis data for this compound is not available, studies on similar ketone esters provide insights into the kinetics of the resulting metabolites. For instance, after administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, the resulting β-hydroxybutyrate has an observed elimination half-life of approximately 0.8 to 3.1 hours in human plasma. nih.gov The table below illustrates the kind of pharmacokinetic data that would be relevant for the metabolites of this compound.

| Metabolite | Peak Plasma Concentration (mM) | Time to Peak (hours) | Elimination Half-Life (hours) |

| β-hydroxybutyrate | 3.30 | 1-2 | 0.8 - 3.1 |

| Acetoacetate | 1.19 | 1-2 | 8 - 14 |

| Data derived from studies on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and presented for illustrative purposes. nih.gov |

A study on a similar dual-delivery ester, (S)-lactate-(R)-1,3-butanediol (LaKe), showed a rapid increase in plasma lactate levels, peaking around 30 minutes post-ingestion, while β-hydroxybutyrate levels rose more slowly, which is consistent with the multi-step conversion of 1,3-butanediol (B41344). nih.gov This highlights the differential kinetics of the hydrolysis products.

The following table outlines the key metabolic reactions involved in the biotransformation of this compound and its subsequent metabolites that would be the focus of a metabolic flux analysis study.

| Reaction Number | Reaction Name | Substrate(s) | Product(s) | Cellular Location |

| 1 | Ester Hydrolysis | This compound, H₂O | (R)-3-Hydroxybutyrate, (S)-Lactate | Extracellular/Cytosol |

| 2 | Ketone Body Oxidation | (R)-3-Hydroxybutyrate, NAD⁺ | Acetoacetate, NADH, H⁺ | Mitochondria |

| 3 | Acetoacetate Activation | Acetoacetate, Succinyl-CoA | Acetoacetyl-CoA, Succinate | Mitochondria |

| 4 | Thiolysis | Acetoacetyl-CoA, CoA | 2 Acetyl-CoA | Mitochondria |

| 5 | Lactate Dehydrogenase | (S)-Lactate, NAD⁺ | Pyruvate, NADH, H⁺ | Cytosol/Mitochondria |

| 6 | Pyruvate Dehydrogenase | Pyruvate, NAD⁺, CoA | Acetyl-CoA, NADH, CO₂ | Mitochondria |

By employing advanced analytical methodologies like 13C-MFA, a detailed quantitative understanding of the biotransformation of this compound and the metabolic impact of its constituent parts can be achieved.

Future Perspectives and Emerging Research Directions

Design and Synthesis of Tailored Hydroxybutyl Lactate (B86563) Derivatives

The design and synthesis of specific derivatives of 3-hydroxybutyl lactate are being explored to create molecules with tailored properties for various applications. A key area of research is the chemoenzymatic synthesis of esters that can deliver both lactate and the ketone body precursor, β-hydroxybutyrate (BHB).

One such derivative, 3-hydroxybutyl 2-hydroxypropanoate, referred to as LaKe, has been synthesized as a molecular hybrid of (S)-lactate and the BHB-precursor (R)-1,3-butanediol. nih.gov Researchers have developed both purely chemical and chemoenzymatic routes for its production. A chemical synthesis approach starts with commercially available ethyl (S)-lactate, which undergoes protection of the hydroxyl group, hydrolysis of the ester, and subsequent ester coupling with (R)-1,3-butanediol. nih.gov A more streamlined and scalable chemoenzymatic method has also been developed, demonstrating the potential for large-scale production. nih.gov

Furthermore, research into the synthesis of related ketone body esters, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, provides valuable insights into enzymatic approaches that could be adapted for this compound derivatives. The synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate has been achieved through the enantioselective transesterification of racemic ethyl 3-hydroxybutyrate (B1226725) with (R)-1,3-butanediol, catalyzed by immobilized Candida antarctica lipase (B570770) B (CAL-B). researchgate.netmdpi.com This enzymatic approach highlights the potential for creating stereospecific derivatives, which is crucial for biological applications. The process can be made more economical by recycling unreacted enantiomers after stereochemical inversion. researchgate.netmdpi.com

The synthesis of copolymers containing both lactate and 3-hydroxybutyrate units also represents a significant research direction. Chemo-enzymatic synthesis of poly(lactate-co-3-hydroxybutyrate) [P(LA-co-3HB)] has been reported using an engineered PHA synthase in a water-organic solvent two-phase reaction system. researchgate.net This method allows for control over the molar ratios of lactate in the copolymers by varying the substrate concentrations fed into the system. researchgate.net Lipase-catalyzed copolymerization of 3-hydroxybutyric acid with other monomers, like D-glucono-δ-lactone, further demonstrates the versatility of enzymatic synthesis in creating novel oligomers and copolymers with unique functional properties that could be applied to this compound systems. researchgate.net

Advancements in Bioprocess Engineering for Scalable Production

The scalable and economically viable production of this compound and its precursors is heavily reliant on advancements in bioprocess and metabolic engineering. Research is focused on optimizing microbial chassis, such as Escherichia coli, to efficiently convert renewable feedstocks into the desired chemical entities.

A significant area of development is the microbial synthesis of lactate-based copolymers, which overcomes shortcomings of traditional chemical synthesis. nih.gov The production of poly(lactate-co-3-hydroxybutyrate) [P(LA-co-3HB)] is a prime example. nih.gov Metabolic engineering strategies in E. coli have been employed to produce enantiopure (R)- and (S)-3-hydroxybutyrate (3HB) from glucose. nih.gov These strategies involve constructing synthetic metabolic pathways by introducing and profiling various enzymes, such as thiolase homologs (BktB, Thl, PhaA) and enantioselective 3HB-CoA dehydrogenases (PhaB for the (R)-enantiomer and Hbd for the (S)-enantiomer). nih.gov Studies have shown that the choice of the E. coli host strain can significantly impact production titers, with MG1655(DE3) proving superior in some cases, achieving titers as high as 2.92 g/L for (R)-3HB. nih.gov

Further optimization involves enhancing the activity of key enzymes. For instance, in the production of 3-hydroxypropionic acid (a related hydroxy acid), a novel aldehyde dehydrogenase (GabD4) from Cupriavidus necator was identified and its activity augmented through site-directed mutagenesis, leading to significantly higher titers. nih.gov Such enzyme engineering approaches are directly applicable to improving the production pathways for 3-hydroxybutyrate and lactate.

Exploration of Novel Biocompatible and Biodegradable Polymer Systems

This compound serves as a monomer or a precursor for novel biocompatible and biodegradable polymer systems with a wide range of potential applications, particularly in the medical and environmental sectors. The most studied of these are the copolymers of lactate (LA) and 3-hydroxybutyrate (3HB), which combine the properties of their respective homopolymers, polylactic acid (PLA) and poly(3-hydroxybutyrate) (P(3HB)). nih.gov

P(LA-co-3HB) merges the transparency of PLA with the high biodegradability of P(3HB). nih.gov The properties of these copolymers can be finely tuned by altering the monomer composition. For example, increasing the molar fraction of LA can significantly enhance the transparency of the resulting polymer film, decrease crystallinity, and lower the Young's modulus, while increasing the elongation at break. nih.gov This tunability allows for the creation of materials with specific mechanical properties suited for different applications.

Similarly, copolymers of 3-hydroxybutyrate and 3-hydroxyvalerate (B1259860) (PHBV) are being extensively studied. mdpi.com The ratio of 3-hydroxyvalerate (3HV) in the polymer chain significantly impacts its physical, mechanical, and thermal characteristics. mdpi.com Increasing the 3HV content can transform the polymer from a crystalline material to a completely amorphous one, which in turn affects properties like degradation rate and oxygen permeability. mdpi.com Research has shown that PHBV and its blends are promising for applications in tissue engineering, packaging, and agriculture. nih.govmdpi.com The biocompatibility of these polymers has been demonstrated with various mammalian cell types, supporting their use as biomaterials for bone, connective tissue, and dermal fibroblast reconstruction. nih.gov

The development of terpolymers, such as poly(lactate-co-3-hydroxybutyrate-co-3-hydroxyvalerate) (PLBV), represents a further step in creating advanced biomaterials. These have been successfully produced in engineered E. coli by feeding propionate (B1217596) as a precursor for the 3-hydroxyvalerate unit. nih.gov The ability to incorporate a third monomer opens up even greater possibilities for tailoring polymer properties. nih.gov While these lactate-based copolymers show great promise, challenges such as the inherent hydrophobicity, which can limit biocompatibility in some medical applications, remain an active area of research. nih.gov

Unraveling Complex Biochemical Regulatory Networks Involving Hydroxybutyl Lactate Metabolites

The metabolic pathways of 3-HB are complex. In animals, it is formed during fatty acid oxidation and can be interconverted with acetoacetate (B1235776) by the enzyme 3-HB dehydrogenase, a process that modulates the mitochondrial redox potential. mdpi.com An alternative pathway involves the conversion of butyrate (B1204436) to D-β-hydroxybutyrate via intermediates like poly-β-hydroxybutyrate. wikipedia.org

When a compound like this compound is introduced, it is hydrolyzed to release both lactate and 3-hydroxybutyrate. nih.gov This dual supply can interact with complex regulatory networks. For instance, oral administration of a lactate and BHB precursor ester in rats led to elevated plasma levels of both compounds, which in turn triggered expected physiological responses like reduced lipolysis and an increase in the appetite-suppressing compound N-L-lactoyl-phenylalanine (Lac-Phe). nih.gov

Future research aims to further elucidate these intricate networks. The biosynthesis of copolymers like PHBV in bacteria involves a metabolic flux between acetyl-CoA and propionyl-CoA to produce 3-hydroxybutyryl-CoA and 3-hydroxyvaleryl-CoA, respectively. mdpi.com The availability of precursors in the growth medium directly influences the final composition of the copolymer, highlighting the sensitivity of these metabolic pathways. mdpi.com Understanding how the introduction of exogenous lactate and 3-hydroxybutyrate precursors perturbs the native metabolic fluxes, such as the balance of NADH/NAD+ and NADPH/NADP+ ratios, is crucial for optimizing bioproduction and predicting physiological outcomes. nih.gov The finding that 3-HB can inhibit the vesicular glutamate (B1630785) transporter (VGLUT2) suggests a direct regulatory effect on neurotransmission, an area that warrants further investigation, especially in the context of dual-supply molecules. mdpi.com

Q & A

Basic: What are the recommended analytical methods for quantifying 3-hydroxybutyl lactate and its metabolites in preclinical studies?

Methodological Answer:

Quantification of this compound and its metabolites (e.g., lactate, β-hydroxybutyrate) typically employs LC-MS/MS with stabilized plasma samples. For example, plasma samples should be treated with 20 mM TTFA (2-thenoyltrifluoroacetone) in ethanol to stabilize metabolites, snap-frozen, and stored at −60°C to prevent degradation. Calibration curves using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) improve accuracy for low-concentration analytes. This protocol ensures reliable detection of dynamic changes in metabolite levels during pharmacokinetic studies .

Advanced: How does the stereochemistry of this compound influence its pharmacokinetic behavior and metabolic utilization?

Methodological Answer:

The R-enantiomer of this compound exhibits distinct pharmacokinetic properties due to stereospecific enzymatic interactions. Studies on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate demonstrate that its hydrolysis in vivo releases (R)-β-hydroxybutyrate, a ketone body preferentially metabolized in energy-stressed tissues. Population pharmacokinetic modeling reveals dose-dependent absorption and nonlinear clearance, likely due to saturation of esterase enzymes. Researchers should use chiral chromatography (e.g., chiral GC or HPLC columns) to resolve enantiomers and assess their individual metabolic fates .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Key protocols include:

- Ventilation : Use fume hoods for volatile phases during synthesis or solvent evaporation.

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritant class Xi; R36/37/38) .

- Waste Disposal : Neutralize acidic byproducts before disposal, adhering to local hazardous waste regulations.

- Training : Lab personnel must demonstrate competence in emergency response (e.g., spill management, eye rinsing) and hazard identification, as outlined in chemical safety SOPs .

Advanced: How can molecular dynamics (MD) simulations improve the design of this compound derivatives for targeted delivery?

Methodological Answer:

MD simulations predict intermolecular interactions (e.g., hydrogen bonding, solvation effects) that govern compound stability and bioavailability. For ethyl lactate analogs, simulations using OPLS-AA forcefields accurately modeled liquid-phase behavior and hydrogen-bonding networks. Researchers can apply similar methods to optimize this compound’s ester linkage stability or lipophilicity by modifying alkyl chain lengths. Validate simulations with experimental data (e.g., NMR chemical shifts, partition coefficients) to ensure predictive accuracy .

Basic: What are the primary challenges in synthesizing high-purity this compound, and how are they mitigated?

Methodological Answer:

Key challenges include:

- Esterification Byproducts : Side reactions during esterification (e.g., transesterification) are minimized by using anhydrous conditions and catalytic acids (e.g., p-toluenesulfonic acid).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in ethanol removes unreacted hydroxy acids. Purity ≥95% is confirmed via LC-ELSD or ¹H-NMR (absence of extraneous peaks at δ 1.2–1.5 ppm for alkyl groups) .

Advanced: How do contradictory findings about lactate’s role in metabolic stress apply to studies using this compound as a metabolic modulator?

Methodological Answer:

While lactate is traditionally viewed as a hypoxia marker, recent studies highlight its role as a signaling molecule in mitochondrial biogenesis and redox balance. For this compound, reconcile contradictions by:

- Contextualizing Dose : Low doses may enhance energy metabolism, while high doses mimic pathological lactate accumulation.

- Temporal Sampling : Measure metabolite kinetics (e.g., hourly blood draws) to distinguish acute vs. chronic effects.

- Integrated Biomarkers : Pair lactate levels with β-hydroxybutyrate ratios and pH to assess systemic metabolic flux .

Basic: What experimental designs are optimal for evaluating this compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–8) at 37°C and quantify degradation via HPLC.

- Enzymatic Hydrolysis : Add esterase-rich matrices (e.g., liver microsomes) to simulate in vivo hydrolysis.

- Temperature Sensitivity : Long-term stability tests at −80°C vs. −20°C identify optimal storage conditions. Include positive controls (e.g., ethyl lactate) to validate assay sensitivity .

Advanced: What computational tools can predict this compound’s interactions with cellular transporters or receptors?

Methodological Answer:

- Docking Simulations : Tools like AutoDock Vina model binding affinities to monocarboxylate transporters (MCT1/MCT4), critical for cellular uptake.

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis links structural features (e.g., logP, polar surface area) to bioavailability.

- Machine Learning : Train models on existing lactate ester datasets to predict blood-brain barrier penetration or renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.